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Compound of Interest

Compound Name: 4-Bromo-5-butoxy-2-nitroaniline

Cat. No.: B572811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and

mass spectrometry (MS) data for 4-Bromo-5-butoxy-2-nitroaniline. Due to the limited

availability of direct experimental data for this specific compound, this guide leverages spectral

data from the close structural analog, 4-Bromo-2-nitroaniline, to predict and interpret the

spectroscopic characteristics of the title compound. This comparative approach offers valuable

insights for researchers working on the synthesis, characterization, and application of

substituted nitroanilines.

Predicted and Comparative Spectroscopic Data
The introduction of a butoxy group at the 5-position of the 4-Bromo-2-nitroaniline core structure

is expected to significantly influence the chemical shifts of the aromatic protons and carbons,

as well as introduce characteristic signals for the butyl chain in the NMR spectra. The mass

spectrum will also reflect the presence of this substituent through specific fragmentation

patterns.

¹H NMR Data Comparison
The ¹H NMR spectrum of 4-Bromo-2-nitroaniline shows three aromatic protons. In 4-Bromo-5-
butoxy-2-nitroaniline, the butoxy group will introduce four additional signals corresponding to

the protons of the butyl chain. The electron-donating nature of the butoxy group will likely cause

a slight upfield shift of the aromatic protons.
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Proton Assignment
4-Bromo-2-nitroaniline

(Experimental)

4-Bromo-5-butoxy-2-

nitroaniline (Predicted)

Aromatic H ~7.8-8.2 ppm (m)

One aromatic proton signal

removed, remaining two likely

shifted slightly upfield.

NH₂ Broad signal, ~5.0-6.0 ppm Broad signal, ~5.0-6.0 ppm

-OCH₂- (a) - ~4.0-4.2 ppm (t)

-CH₂- (b) - ~1.7-1.9 ppm (m)

-CH₂- (c) - ~1.4-1.6 ppm (m)

-CH₃ (d) - ~0.9-1.0 ppm (t)

¹³C NMR Data Comparison
The ¹³C NMR spectrum will show additional signals for the butoxy group and shifts in the

aromatic region due to the new substituent. The carbon attached to the oxygen of the butoxy

group will be significantly deshielded.
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Carbon Assignment
4-Bromo-2-nitroaniline

(Experimental)

4-Bromo-5-butoxy-2-

nitroaniline (Predicted)

Aromatic C-NH₂ ~145-150 ppm
Shifted due to ortho/para

butoxy group.

Aromatic C-NO₂ ~130-135 ppm
Shifted due to meta butoxy

group.

Aromatic C-Br ~110-115 ppm
Shifted due to ortho butoxy

group.

Aromatic C-H ~120-130 ppm Shifted due to butoxy group.

Aromatic C-O - ~150-160 ppm

-OCH₂- (a) - ~68-72 ppm

-CH₂- (b) - ~30-34 ppm

-CH₂- (c) - ~18-22 ppm

-CH₃ (d) - ~12-15 ppm

Mass Spectrometry Data Comparison
The mass spectrum of 4-Bromo-5-butoxy-2-nitroaniline will exhibit a molecular ion peak

corresponding to its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an

approximate 1:1 ratio) will be evident in the molecular ion and bromine-containing fragments.

The fragmentation pattern is expected to show the loss of the butoxy group and other

characteristic fragments.
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Analysis 4-Bromo-2-nitroaniline
4-Bromo-5-butoxy-2-

nitroaniline (Predicted)

Molecular Formula C₆H₅BrN₂O₂ C₁₀H₁₃BrN₂O₂

Molecular Weight 215.95 g/mol [1] 288.02 g/mol

Molecular Ion (M⁺) m/z 216, 218[1] m/z 288, 290

Key Fragments m/z 170, 172 ([M-NO₂]⁺)[1]

m/z 231, 233 ([M-C₄H₉]⁺), loss

of butene (C₄H₈) via

McLafferty rearrangement, loss

of NO₂.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of aromatic amines is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the

chemical shifts, particularly for the amine protons.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

To confirm the presence of the amine protons, a D₂O exchange experiment can be

performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The

NH₂ signal should disappear or significantly decrease in intensity.[2]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.
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If necessary, run Distortionless Enhancement by Polarization Transfer (DEPT)

experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS at 0 ppm).

Mass Spectrometry (MS)
A general procedure for the analysis of aromatic amines by mass spectrometry, often coupled

with a chromatographic separation technique, is outlined below.

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., methanol, acetonitrile). For complex mixtures, a prior extraction step may be

necessary.

Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and

thermally stable compounds. Derivatization may be required to improve volatility and

thermal stability.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for a

wide range of aromatic amines. Reversed-phase chromatography is commonly employed.

[4]

Ionization:

Electron Ionization (EI) for GC-MS provides characteristic fragmentation patterns useful

for structural elucidation.

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are

common for LC-MS, typically producing protonated molecules ([M+H]⁺).

Mass Analysis:

A quadrupole or time-of-flight (TOF) analyzer can be used for routine analysis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2955825/
https://www.agilent.com/cs/library/applications/application-cooking-utensils-primary-aas-1290-infinity-ii-lc-5994-1354en-agilent.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For detailed fragmentation studies, tandem mass spectrometry (MS/MS) can be employed

to isolate a precursor ion and fragment it to produce a product ion spectrum.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragment ions. The nitrogen rule states that a compound with an odd number

of nitrogen atoms will have an odd nominal molecular weight.[5][6]

Analytical Workflow
The following diagram illustrates a typical workflow for the NMR and mass spectrometry

analysis of a synthesized aromatic amine like 4-Bromo-5-butoxy-2-nitroaniline.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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